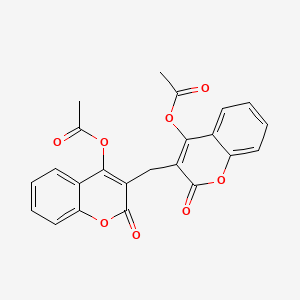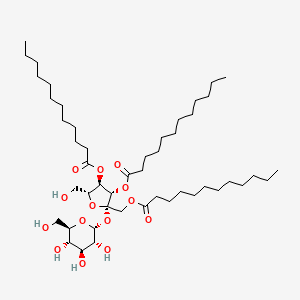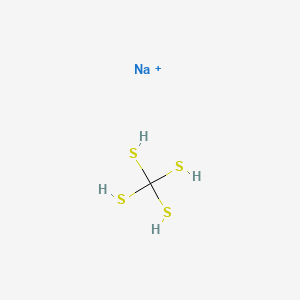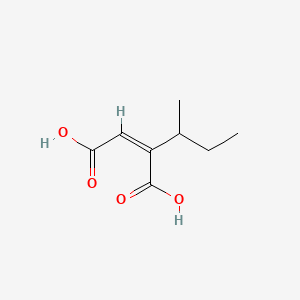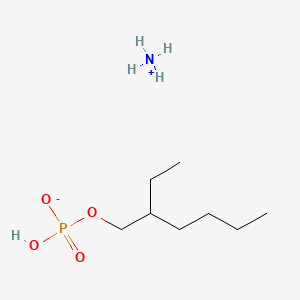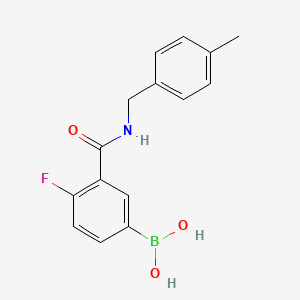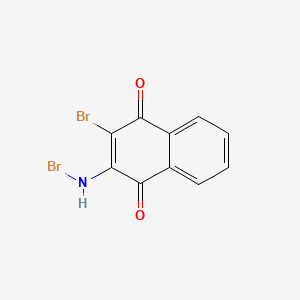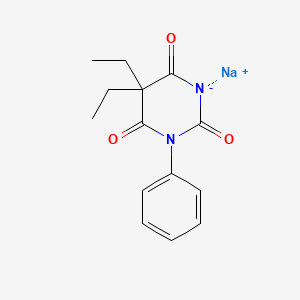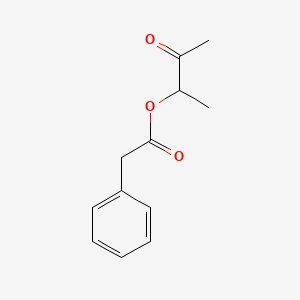
1,1'-Binaphthalene, 4,4'-dibutoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Binaphthalene, 4,4’-dibutoxy- is an organic compound with the chemical formula C₂₈H₃₀O₂ It is a derivative of binaphthalene, where the 4 and 4’ positions on the naphthalene rings are substituted with butoxy groups
Méthodes De Préparation
The synthesis of 1,1’-Binaphthalene, 4,4’-dibutoxy- typically involves the reaction of binaphthol with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
1,1’-Binaphthalene, 4,4’-dibutoxy- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the butoxy groups, where nucleophiles like thiols or amines replace the butoxy groups, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1’-Binaphthalene, 4,4’-dibutoxy- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of molecular interactions and as a probe in fluorescence-based assays.
Mécanisme D'action
The mechanism of action of 1,1’-Binaphthalene, 4,4’-dibutoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The butoxy groups can enhance the compound’s solubility and facilitate its binding to target sites. The pathways involved may include electron transfer processes and the formation of reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar compounds to 1,1’-Binaphthalene, 4,4’-dibutoxy- include other binaphthalene derivatives with different substituents, such as:
- 1,1’-Binaphthalene, 4,4’-dimethoxy-
- 1,1’-Binaphthalene, 4,4’-diethoxy-
- 1,1’-Binaphthalene, 4,4’-dipropoxy-
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and applications.
Propriétés
Numéro CAS |
4499-67-6 |
|---|---|
Formule moléculaire |
C28H30O2 |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
1-butoxy-4-(4-butoxynaphthalen-1-yl)naphthalene |
InChI |
InChI=1S/C28H30O2/c1-3-5-19-29-27-17-15-23(21-11-7-9-13-25(21)27)24-16-18-28(30-20-6-4-2)26-14-10-8-12-22(24)26/h7-18H,3-6,19-20H2,1-2H3 |
Clé InChI |
SKNZRFPXAIAPMD-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C2=CC=CC=C21)C3=CC=C(C4=CC=CC=C43)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



